molecular formula C17H16N2O2 B496042 N-(3-cyanophenyl)-2-propoxybenzamide

N-(3-cyanophenyl)-2-propoxybenzamide

Cat. No.: B496042
M. Wt: 280.32g/mol
InChI Key: FAGLCRHJIWNFJA-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2-propoxybenzamide is a benzamide derivative with a meta-cyanophenyl substitution on the amide nitrogen and a propoxy group at the C2 position of the benzene ring. This compound has been investigated as a dual-acting inhibitor of HIV-1 RNase H and integrase (IN), demonstrating balanced inhibitory activity with IC50 values in the low micromolar range . Its meta-substitution pattern distinguishes it from para-substituted analogs, which exhibit differing selectivity profiles and inhibitory potencies.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32g/mol

IUPAC Name

N-(3-cyanophenyl)-2-propoxybenzamide

InChI

InChI=1S/C17H16N2O2/c1-2-10-21-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(11-14)12-18/h3-9,11H,2,10H2,1H3,(H,19,20)

InChI Key

FAGLCRHJIWNFJA-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substitution Position and Inhibitory Activity

The position of substituents on the phenyl ring significantly impacts biological activity. Key comparisons include:

Compound Substituent Position IC50 RNase H (µM) IC50 IN (µM) Selectivity Ratio (RNase H/IN)
N-(3-Cyanophenyl)-2-propoxybenzamide meta-Cyanophenyl 1.77 1.18 1.50
Compound 79 (para-substituted analog) para-Cyanophenyl 1.77 1.18 1.50
Compound 80 meta-Cyanophenyl (modified core) Reduced activity Reduced activity Not reported
Compound 83 para-Cyanophenyl Higher IC50 Higher IC50 Lower selectivity
  • Meta vs. Para Substitution: Meta-substituted analogs (e.g., this compound) exhibit higher selectivity for RNase H inhibition compared to para-substituted derivatives. However, para-substituted compounds like 79 maintain dual inhibitory activity with balanced IC50 values .
  • Activity Reduction: Replacing the 4-cyanophenyl group in 83 with 3-cyanophenyl (as in 80) reduces dual inhibition efficacy, suggesting steric or electronic effects at the meta position disrupt target binding .

Structural and Crystallographic Comparisons

  • 2-Propoxybenzamide Homologs: The crystal structure of 2-propoxybenzamide shows a dihedral angle of 12.41° between the carboxamide group and benzene ring, compared to 3.30° in 2-pentyloxybenzamide.
  • Layer Spacing: The interlayer distance in this compound analogs (3.81 Å) is greater than in 2-propoxybenzamide (3.69 Å), suggesting altered solid-state properties that could impact formulation stability .

Functional Group Modifications

  • Benzamide Derivatives in Agrochemicals: While this compound is studied for antiviral activity, structurally related benzamides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) are used as fungicides. The trifluoromethyl and furanyl groups in these analogs enhance agrochemical efficacy but reduce pharmacological relevance .

Key Research Findings

  • Dual Inhibition Balance: this compound achieves a low IC50 ratio (RNase H/IN = 1.5), indicating balanced inhibition critical for synergistic antiviral effects .
  • Synthetic Challenges : Meta-substituted benzamides require precise regioselective synthesis, as evidenced by combinatorial approaches using POCl3 and azide intermediates for related compounds .

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